molecular formula C25H38N2O6 B566351 Z-Asp-OMe DCHA CAS No. 19720-12-8

Z-Asp-OMe DCHA

Cat. No.: B566351
CAS No.: 19720-12-8
M. Wt: 462.587
InChI Key: JODDUFBZPMVOHC-PPHPATTJSA-N
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Description

Z-Asp-OMe DCHA: (N-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine) is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is commonly used in peptide synthesis as a building block due to its stability and ability to inhibit unnecessary chemical reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Z-Asp-OMe DCHA begins with N-Carbobenzyloxy-L-aspartic acid and methanol.

    Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Structural Features and Reactivity

Z-Asp-OMe DCHA consists of:

  • Z-group (benzyloxycarbonyl) : Protects the α-amino group.

  • Methyl ester : Protects the α-carboxyl group.

  • β-carboxylic acid : Free for conjugation or further modification.

  • Dicyclohexylamine (DCHA) : Counterion for solubility and stabilization .

Z-Group Removal

The Z-group is cleaved under:

  • Hydrogenolysis : H₂/Pd-C in solvents like methanol or ethyl acetate, yielding aspartic acid methyl ester and benzyl alcohol .

    Z Asp OMeH2/Pd CH Asp OMe+CO2+C6H5CH2OH\text{Z Asp OMe}\xrightarrow{\text{H}_2/\text{Pd C}}\text{H Asp OMe}+\text{CO}_2+\text{C}_6\text{H}_5\text{CH}_2\text{OH}
  • Acidic cleavage : HBr in acetic acid or TFA, producing the corresponding ammonium salt .

Methyl Ester Hydrolysis

The α-methyl ester is hydrolyzed under:

  • Basic conditions : NaOH or LiOH in aqueous THF/MeOH, forming Z-Asp-OH.
    Risk : Base-catalyzed racemization via oxazol-5(4H)-one intermediates .

  • Enzymatic methods : Lipases or esterases for enantioselective hydrolysis (limited industrial use) .

Peptide Coupling

After deprotection, the α-amino group participates in peptide bond formation:

  • Activation : DCC/HOBt or EDC/HOAt in DMF or CH₂Cl₂.

  • Coupling : Reacts with C-terminal-activated amino acids (e.g., as mixed carbonates or active esters) .

    Z Asp OMe+H Gly OtBuEDC HOAtZ Asp Gly OtBu+MeOH\text{Z Asp OMe}+\text{H Gly OtBu}\xrightarrow{\text{EDC HOAt}}\text{Z Asp Gly OtBu}+\text{MeOH}

Side Reactions and Racemization

  • Azlactone formation : Base-induced cyclization of activated Z-Asp-OMe leads to racemization at the α-carbon .

  • Mitigation : Use low temperatures (<0°C) and non-basic coupling agents .

Comparative Reaction Data

Reaction Conditions Yield Racemization Risk Source
Z-group hydrogenolysisH₂/Pd-C, MeOH, 25°C85–92%Low
Methyl ester hydrolysis1M NaOH, THF/H₂O, 0°C78%High
Peptide coupling (EDC)EDC/HOAt, DMF, -15°C90%Moderate

Role of DCHA Counterion

  • Enhances solubility in organic solvents (e.g., CH₂Cl₂, DMF) .

  • Stabilizes the carboxylate intermediate during synthesis .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Z-Asp-OMe DCHA is in peptide synthesis. The compound serves as a protecting group for the amino acid aspartic acid during the solid-phase peptide synthesis process. The benzyloxycarbonyl (Z) group protects the amino functionality, allowing for selective reactions without interference from other functional groups.

Table 1: Role of this compound in Peptide Synthesis

Application AreaDescription
Solid-Phase Peptide SynthesisUsed as a protected form of aspartic acid to facilitate peptide assembly.
Selective ReactionsEnables coupling reactions while preventing unwanted side reactions.
Stability in SynthesisProvides stability during the synthesis process, enhancing yield.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Research indicates that derivatives of aspartic acid can exhibit inhibitory effects on various biological pathways, making them candidates for drug development.

Case Study: Inhibition of Lymphocyte Transformation

A study highlighted the inhibitory activity of dipeptides derived from aspartic acid on PHA-induced lymphocyte transformation, suggesting potential applications in immunotherapy . The findings indicate that modifications to the aspartic acid structure can enhance biological activity.

Development of Bioactive Compounds

The compound has been utilized in the development of bioactive compounds that target specific biological pathways. For instance, this compound derivatives have shown promise in enhancing the efficacy of certain anti-inflammatory agents.

Table 2: Bioactive Compound Development Using this compound

Compound TypeBiological ActivityReference
Anti-inflammatory AgentsEnhanced efficacy against inflammatory conditions
Immunomodulatory CompoundsModulation of immune responses

Chemical Properties and Safety

This compound exhibits specific chemical properties that make it suitable for laboratory use. However, safety considerations are paramount due to its classification as harmful if swallowed or inhaled and capable of causing serious eye damage .

Table 3: Safety Classification of this compound

Hazard ClassDescription
Acute ToxicityHarmful if swallowed (H302)
Eye DamageCauses serious eye damage (H318)
Inhalation HazardHarmful if inhaled (H332)

Mechanism of Action

Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .

Comparison with Similar Compounds

Uniqueness: Z-Asp-OMe DCHA is unique due to its dicyclohexylamine salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in peptide synthesis where stability and solubility are crucial .

Biological Activity

Z-Asp-OMe DCHA (Z-Aspartic acid methyl ester DCHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H38N2O6C_{25}H_{38}N_{2}O_{6} and is characterized by a methyl ester group attached to the aspartic acid backbone. The compound's structure can be represented as follows:

Z Asp OMe DCHA  Z N benzyloxycarbonyl L aspartic acid methyl ester\text{Z Asp OMe DCHA }\quad \text{ Z N benzyloxycarbonyl L aspartic acid methyl ester}

This compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. For instance, studies have shown that this compound can influence neurotransmitter release by modulating glutamate receptors, which are critical in synaptic transmission and plasticity .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research has demonstrated that this compound has neuroprotective effects in models of neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

3. Anti-inflammatory Properties

The compound has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neurons from apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Inhibition of Inflammatory Response
Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Z-Asp-OMe DCHA in academic research?

  • Answer : Synthesis typically involves coupling Z-protected aspartic acid methyl ester with dicyclohexylamine (DCHA) under controlled conditions. Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation. Ensure anhydrous conditions during synthesis to avoid hydrolysis of the methyl ester group. Reproducibility requires strict control of reaction stoichiometry (1:1 molar ratio) and temperature (0–5°C for amine coupling) .

Q. How should researchers address the hygroscopic nature of this compound during storage and experimentation?

  • Answer : Store the compound in a desiccator with anhydrous silica gel or under nitrogen atmosphere. Prior to use, dry the sample via lyophilization or vacuum desiccation for 24 hours. Monitor water content using Karl Fischer titration to ensure <0.5% moisture, as hygroscopicity can alter reaction kinetics and yield unexpected byproducts (e.g., ester hydrolysis to Z-Asp-OH) .

Q. What are the common impurities observed in this compound batches, and how can they be mitigated?

  • Answer : Impurities include residual dicyclohexylamine (DCHA), unreacted Z-Asp-OMe, and hydrolyzed products (Z-Asp-OH). Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for purification. Quantify impurities via reverse-phase HPLC with UV detection at 254 nm. For DCHA residues, adjust pH during workup to protonate and remove excess amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?

  • Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration differences, or pH variations. Replicate experiments using standardized conditions (solvent, temperature, concentration) and cross-validate with 2D NMR techniques (COSY, HSQC) to confirm assignments. Compare data against databases (e.g., SciFinder) to identify outliers and validate with independent synthesis .

Q. What experimental design strategies optimize the yield of this compound in peptide synthesis applications?

  • Answer : Use a DoE (Design of Experiments) approach to test variables:

  • Solvent polarity : Dichloromethane vs. THF for coupling efficiency.
  • Catalyst : Evaluate DMAP or HOBt for side-reaction suppression.
  • Temperature : Kinetic vs. thermodynamic control (e.g., 0°C vs. room temperature).
    Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and optimize quenching conditions (e.g., aqueous citric acid vs. brine) to minimize decomposition .

Q. How does the purity grade (98% vs. 99%) of this compound impact downstream biochemical assays?

  • Answer : Lower purity (98%) may introduce trace DCHA or Z-Asp-OH, which can inhibit enzyme activity (e.g., aspartic proteases) or alter peptide chain elongation kinetics. Pre-treat the compound with ion-exchange chromatography (e.g., Dowex resin) to remove ionic impurities. Validate purity via LC-MS and include a negative control in assays to isolate purity-related effects .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing contradictory biological activity data linked to this compound?

  • Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, buffer composition). Use Bland-Altman plots to assess inter-laboratory reproducibility. For dose-response discrepancies, fit data to a Hill equation model and compare EC₅₀ values with 95% confidence intervals. Reconcile outliers by repeating experiments under harmonized protocols .

Q. How should researchers validate the stability of this compound under varying pH conditions for long-term studies?

  • Answer : Conduct accelerated stability testing at pH 2–9 (37°C, 1–4 weeks). Analyze degradation products via HPLC-DAD and HRMS . Use Arrhenius equation modeling to predict shelf life. For pH-sensitive applications (e.g., in vivo studies), formulate the compound in lyophilized form with stabilizers (e.g., trehalose) .

Q. Experimental Reproducibility

Q. What steps ensure reproducibility of this compound-based peptide coupling reactions across labs?

  • Answer : Standardize protocols using CIF (Crystallographic Information File) -style documentation, detailing:

  • Exact equivalents of reagents (e.g., 1.2 eq DIPEA).
  • Mixing rates (RPM) for heterogeneous reactions.
  • Drying times for solvents (e.g., anhydrous DMF over molecular sieves).
    Share raw data (NMR FID files, HPLC chromatograms) in supplementary materials for cross-validation .

Q. How can researchers troubleshoot low yields in this compound-mediated peptide synthesis?

  • Answer : Investigate:
  • Amine availability : Confirm DCHA is freshly distilled (bp 110–115°C at 10 mmHg).
  • Side reactions : Use MALDI-TOF to detect premature deprotection (e.g., Z-group removal).
  • Solvent purity : Test for peroxides in THF via KI-starch test.
    Adjust coupling agents (e.g., switch from EDC to DCC) if carbodiimide-mediated byproducts dominate .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODDUFBZPMVOHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744107
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19720-12-8
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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